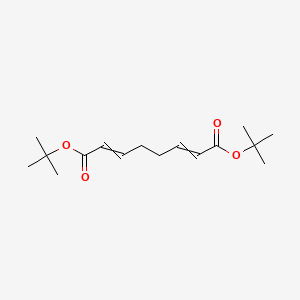

Di-tert-butyl octa-2,6-dienedioate

Description

Di-tert-butyl octa-2,6-dienedioate is a diester derivative of octa-2,6-dienedioic acid, featuring tert-butyl groups as ester substituents. The compound is characterized by conjugated double bonds at positions 2 and 6 of the carbon chain, which may confer unique electronic and steric properties. Its synthesis is challenging due to steric hindrance from the bulky tert-butyl groups, necessitating specialized methodologies such as oxidative coupling of dianions of unsaturated carboxylic acids, as described by Mestres et al. .

Properties

CAS No. |

679436-07-8 |

|---|---|

Molecular Formula |

C16H26O4 |

Molecular Weight |

282.37 g/mol |

IUPAC Name |

ditert-butyl octa-2,6-dienedioate |

InChI |

InChI=1S/C16H26O4/c1-15(2,3)19-13(17)11-9-7-8-10-12-14(18)20-16(4,5)6/h9-12H,7-8H2,1-6H3 |

InChI Key |

MWKZATUIDCSXCP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C=CCCC=CC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of di-tert-butyl octa-2,6-dienedioate typically involves the esterification of octa-2,6-dienedioic acid with tert-butyl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reagents and catalysts is crucial to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: Di-tert-butyl octa-2,6-dienedioate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding diacids or other oxidized derivatives.

Reduction: Reduction reactions can convert the double bonds into single bonds, leading to saturated derivatives.

Substitution: The ester groups can participate in nucleophilic substitution reactions, where the tert-butyl groups are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products:

Oxidation: Diacids or other oxidized derivatives.

Reduction: Saturated esters.

Substitution: Ester derivatives with different alkyl or aryl groups.

Scientific Research Applications

Di-tert-butyl octa-2,6-dienedioate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving ester hydrolysis and enzyme activity.

Industry: Used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of di-tert-butyl octa-2,6-dienedioate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release the corresponding acids, which can then participate in further biochemical reactions. The double bonds in the compound can also interact with reactive oxygen species, leading to oxidation and other chemical transformations.

Comparison with Similar Compounds

Physical and Chemical Properties

The following table summarizes key properties of di-tert-butyl octa-2,6-dienedioate and related compounds:

Key Observations :

- The tert-butyl groups in this compound likely reduce solubility in polar solvents compared to dimethyl or dibutyl analogs.

Functional Comparison with Tert-butyl-Containing Compounds

Role in Drug Design and Bioactivity

- Di-tert-butyl Benzoquinones (e.g., BQNH, BQIH): These compounds exhibit dual inhibition of COX-2 and 5-LOX enzymes, with binding energies ranging from -6.8 to -8.4 kcal/mol in molecular docking studies. The tert-butyl groups enhance hydrophobic interactions within enzyme active sites .

- Di-tert-butyl Phenol Derivatives (e.g., DTPBHZ): These derivatives demonstrate cytotoxicity against colorectal cancer cells, with binding energies up to -10.1 kcal/mol for COX-2 inhibition .

Steric and Electronic Effects

- Steric Hindrance : The tert-butyl groups in this compound likely impede nucleophilic attack at the ester carbonyl, as seen in the reduced yield of sterically hindered 1-isoPT (32% vs. 47–60% for less hindered analogs) .

- Electronic Effects : Conjugated double bonds may lower the activation energy for reactions like Diels-Alder cycloaddition, though this remains speculative without experimental data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.